(S)-(-)-Nicotine

nAChR binding affinity receptor subtype selectivity stereospecific pharmacology

(S)-(-)-Nicotine (CAS 6912-85-2), the naturally predominant levorotatory enantiomer of nicotine, is a chiral alkaloid that serves as the stereochemically defined gold standard for nicotinic acetylcholine receptor (nAChR) research. It constitutes ≥99% of nicotine derived from tobacco versus synthetic racemic mixtures that can contain 50% or more of the pharmacologically distinct (R)-(+)-enantiomer.

Molecular Formula C10H14N2
Molecular Weight 162.22
CAS No. 6912-85-2
Cat. No. B1147672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Nicotine
CAS6912-85-2
Synonyms(S)-3-(1-methylpyrrolidin-2-yl)pyridine
Molecular FormulaC10H14N2
Molecular Weight162.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-Nicotine (CAS 6912-85-2): Enantiomerically Pure nAChR Agonist Standard for Neuropharmacology and Analytical Reference


(S)-(-)-Nicotine (CAS 6912-85-2), the naturally predominant levorotatory enantiomer of nicotine, is a chiral alkaloid that serves as the stereochemically defined gold standard for nicotinic acetylcholine receptor (nAChR) research. It constitutes ≥99% of nicotine derived from tobacco versus synthetic racemic mixtures that can contain 50% or more of the pharmacologically distinct (R)-(+)-enantiomer [1]. As the primary mediator of nicotine's central and peripheral pharmacological effects, it exhibits nanomolar affinity for neuronal nAChR subtypes, particularly α4β2 (Ki ~11.1 nM) and α3β4 (Ki ~481 nM) [2], and is the benchmark ligand for all structure-activity relationship (SAR) studies, behavioral pharmacology models, and analytical reference standard applications involving nicotinic cholinergic systems.

(S)-(-)-Nicotine Cannot Be Arbitrarily Replaced by (R)-(+)-Nicotine, Racemic Nicotine, or Minor Tobacco Alkaloids


Generic substitution of (S)-(-)-nicotine with its enantiomer (R)-(+)-nicotine, racemic (±)-nicotine, or other in-class tobacco alkaloids introduces profound pharmacokinetic, pharmacodynamic, and analytical confounding that undermines experimental reproducibility. The enantiomers exhibit divergent metabolic pathways—(S)-(-)-nicotine undergoes exclusively C-oxidation via CYP2A6, while (R)-(+)-nicotine additionally enters N-methylation routes, creating distinct metabolite profiles [1]. Pharmacologically, (S)-(-)-nicotine shows >6-fold higher affinity at peripheral nAChRs and substantially greater potency in drug discrimination paradigms compared to the (R)-(+)-antipode [2]. Even minor tobacco alkaloids such as anabasine, anatabine, and nornicotine produce different nAChR subtype selectivity, activation magnitudes, and reinforcing efficacy in self-administration models [3]. Regulatory bodies including the FDA actively distinguish tobacco-derived (S)-nicotine from synthetic racemic mixtures due to differential health implications and abuse liability [4]. No single alternative fully recapitulates the integrated biological, analytical, and regulatory profile of chirally pure (S)-(-)-nicotine.

(S)-(-)-Nicotine Quantitative Differentiation Evidence for Procurement and Selection Decisions


Neuronal nAChR Subtype Binding Affinity and Selectivity: (S)-(-)-Nicotine vs. (R)-(+)-Nicotine vs. Minor Alkaloids

(S)-(-)-Nicotine binds to human α4β2 nAChRs with a Ki of 11.1 nM and to α3β4 nAChRs with a Ki of 481 nM, establishing a ~43-fold subtype selectivity ratio favoring α4β2 [1]. This selectivity profile defines the neuropharmacological fingerprint of nicotine addiction and cognitive modulation. In contrast, the (R)-(+)-enantiomer exhibits markedly reduced affinity; at the peripheral muscle-type nAChR α-bungarotoxin binding site, (S)-(-)-nicotine displays 6-fold greater affinity than (R)-(+)-nicotine [2]. Among minor tobacco alkaloids electrophysiologically characterized at human α4β2, nicotine was the most potent agonist, whereas anabasine elicited the greatest α7 activation, and anatabine showed weaker α4β2 efficacy [3]. These quantitative affinity differences invalidate direct substitution of (S)-(-)-nicotine with any single alternative in receptor-level investigations.

nAChR binding affinity receptor subtype selectivity stereospecific pharmacology

Enantioselective Metabolic Fate: (S)-(-)-Nicotine Oxidative-Only vs. (R)-(+)-Nicotine Dual N-Methylation Pathway

Continuous subcutaneous administration of (S)-(-)-nicotine to guinea-pigs via osmotic minipumps (0.6 mg/day, 23 days, n=5 per isomer) resulted exclusively in oxidative metabolites (3'-hydroxycotinine, nicotine-1'-oxide as major; cotinine and nornicotine as minor). In contrast, R-(+)-nicotine formed both oxidative metabolites and substantial N-methylated quaternary ammonium metabolites, with N-methylnicotinium ion as the major N-methylated product, accounting for 15–20% of the total administered R-(+)-nicotine dose [1]. The stereospecificity extends to the enzymatic level: R-(+)-nicotine serves as a substrate for guinea pig lung aromatic azaheterocycle N-methyltransferase (Km = 1.42 × 10⁻⁵ M), while (S)-(-)-nicotine acts as a competitive inhibitor of this enzyme (Ki = 6.25 × 10⁻⁵ M) [2]. In humans, CYP2A6 metabolizes (S)-(-)-nicotine exclusively via the Δ1′–5′-iminium ion → cotinine → trans-3'-hydroxycotinine pathway; the N-methylation route observed for (R)-(+)-nicotine in animals raises concerns about divergent human metabolite profiles [3].

enantioselective metabolism CYP2A6 N-methyltransferase toxicokinetics

Mechanism-Based CYP2A6 Inhibition: (S)-(-)-Nicotine as a Covalent Inactivator of Its Own Primary Metabolizing Enzyme

(S)-(-)-Nicotine inhibits recombinant human CYP2A6-mediated coumarin 7-hydroxylation with a Ki of 4.4 μM and functions as a mechanism-based (suicide) inhibitor of the enzyme [1]. Among 14 nicotine-related alkaloids and metabolites tested, only (S)-(-)-nicotine and β-nicotyrine demonstrated mechanism-based CYP2A6 inactivation, which involves covalent modification of the enzyme during catalysis. By comparison, S-(-)-anatabine showed a competitive inhibition Ki of 3.8 μM (without mechanism-based inactivation), and S-(-)-anabasine was less potent (Ki = 5.4 μM). Nine other tobacco alkaloids, including S-cotinine and S-nornicotine, displayed Ki values ≥20 μM. The unique dual property of (S)-(-)-nicotine—acting as both a CYP2A6 substrate and suicide inactivator—means that chronic exposure dynamically modulates its own clearance rate, an effect not recapitulated by its primary metabolite cotinine or the alternative agonist cytisine [2].

CYP2A6 inactivation mechanism-based inhibition nicotine pharmacokinetics drug metabolism

In Vivo Stereoselective Pharmacology: (S)-(-)-Nicotine Dominance in Drug Discrimination Paradigms

In operant drug discrimination assays—the translational gold standard for assessing interoceptive stimulus properties predictive of abuse liability—the nicotine stimulus exhibits clear stereoselectivity: (S)-(-)-nicotine produces full stimulus generalization at doses lower than those required for (R)-(+)-nicotine, and is more potent than all minor tobacco alkaloids [1]. In rhesus monkeys trained to discriminate (S)-(-)-nicotine (1.78 mg/kg s.c.), the ED50 for (S)-(-)-nicotine stimulus was 0.47 mg/kg, compared to cytisine (0.53 mg/kg) and substantially lower than compounds requiring ED50 values up to 39 mg/kg [2]. In mouse models, (S)-(-)-nicotine dose-dependently engendered drug-appropriate responding with ED50 values ranging from 0.32 to 1.7 mg/kg i.p. depending on training dose [3]. The minor alkaloids nornicotine, anabasine, and anatabine produce partial or incomplete substitution for the (S)-(-)-nicotine discriminative stimulus, and their co-administration does not enhance nicotine's stimulus effects; anatabine blunts nicotine's discriminative cue [4]. These in vivo potency gradients confirm that the (S)-(-)-nicotine stimulus is qualitatively and quantitatively distinct from its enantiomer and from structurally related alkaloids.

drug discrimination behavioral pharmacology stereoselective stimulus abuse liability

Enantiomeric Purity Specification: (S)-(-)-Nicotine >99% vs. Synthetic Racemic (50:50) or Variable Mixtures

Tobacco-derived (S)-(-)-nicotine (TDN) is characterized by an enantiomeric purity of ~99.3% (S)-enantiomer, with (R)-(+)-nicotine present at merely ~0.2–1.2% of total nicotine content across leaf, smokeless tobacco, pharmaceutical products, and commercial reagents [1][2]. In sharp contrast, synthetic nicotine (SyN) used in e-cigarettes and nicotine pouches exhibits highly variable enantiomeric composition ranging from racemic 50:50 (R)/(S) mixtures to ≥99% (S) [3]. The Armstrong et al. (1998) study of 18 smokeless tobaccos, 3 tobacco strains, 8 pharmaceutical products, and 4 commercial reagents found (R)-(+)-nicotine content ranging from ∼0.1% to ∼1.2% with a commercial transdermal patch showing the highest level [2]. Chiral analytical methodology employing HPLC, SFC, or NMR with limits of detection of approximately 5 μg/mL (~0.003% w/v) for the minor enantiomer enables quantitation at the level of 1 part in 100 [4]. Importantly, analytical differentiation of tobacco-derived from synthetic nicotine in commercial products cannot rely solely on enantiomeric purity; the FDA has acknowledged that only 14C accelerator mass spectrometry (AMS) reliably differentiates TDN (100% modern 14C) from SyN (35–38% modern 14C) [3].

enantiomeric purity tobacco-derived vs. synthetic chiral specification regulatory compliance

Ion Channel Blocking Activity: Equipotent Non-Stereoselective Blockade Creates Functional Differentiation from Agonist Actions

At the peripheral nicotinic acetylcholine receptor, (S)-(-)-nicotine and (R)-(+)-nicotine are equipotent as ion channel blockers, yet differ 6-fold in agonist potency at the α-bungarotoxin-binding recognition site [1]. This duality means that at concentrations sufficient for agonist activity of (S)-(-)-nicotine, ion channel blockade is minimal. For (R)-(+)-nicotine, however, the concentrations required to elicit agonist responses overlap with those producing channel blockade, resulting in a functional agonist/antagonist mixture at the same receptor population [1]. Furthermore, (-)-nicotine is more potent at inducing slow desensitization of the receptor [1]. At heterologously expressed rat α4β2 nAChRs, (S)-(-)-nicotine activates currents with an EC50 of approximately 14 μM (Hill coefficient 0.7, Imax 13.2 relative to 1 μM ACh), while acetylcholine itself shows an EC50 of 44 μM [2]. The separation between agonist EC50 and channel block concentration defines a therapeutic/research window for (S)-(-)-nicotine that is absent for (R)-(+)-nicotine and may explain the biphasic concentration-response relationships observed at high agonist concentrations.

ion channel blockade nAChR desensitization non-stereoselective pharmacology electrophysiology

Validated Research and Industrial Application Scenarios Requiring Chirally Pure (S)-(-)-Nicotine (CAS 6912-85-2) as a Non-Substitutable Material


Neuronal nAChR Pharmacological Profiling: α4β2 vs. α3β4 Subtype Selectivity Structure-Activity Relationship (SAR) Studies

Where the goal is to generate receptor subtype-selective SAR data for nicotine analogs, (S)-(-)-nicotine serves as the essential reference full agonist standard at α4β2 (Ki = 11.1 nM) and α3β4 (Ki = 481 nM) nAChRs [1]. Its well-characterized 43-fold selectivity ratio establishes the benchmark against which novel ligands are compared for selectivity improvements. Substituting racemic nicotine—which contains ~50% (R)-(+)-nicotine with 6-fold lower affinity at peripheral nAChRs [2]—introduces systematic underestimation of α4β2 selectivity. Minor tobacco alkaloids such as anabasine or anatabine activate different nAChR subtypes with divergent efficacy [3], rendering them unsuitable as reference ligands for α4β2-preferring SAR programs. This application directly uses the quantitative receptor affinity evidence established in Evidence_Item 1.

Nicotine Metabolism and CYP2A6 Genetic Polymorphism Pharmacokinetic Studies in Human Microsomes or Hepatocytes

In vitro-in vivo extrapolation (IVIVE) of nicotine clearance and metabolic phenotyping based on the 3'-hydroxycotinine/cotinine ratio requires CYP2A6 incubation with (S)-(-)-nicotine exclusively [1]. The (S)-(-)-enantiomer undergoes only C-oxidation via CYP2A6 [2] and uniquely acts as a mechanism-based inhibitor of its own metabolizing enzyme (Ki = 4.4 μM) [3]. Use of racemic nicotine introduces (R)-(+)-nicotine that is shunted into N-methylation pathways (15–20% of dose) and bypasses CYP2A6-dependent clearance, confounding the metabolite ratio that is the clinical biomarker for CYP2A6 activity. This application directly uses the metabolic differentiation evidence from Evidence_Items 2 and 3.

Drug Discrimination Models for Abuse Liability Assessment and Smoking Cessation Candidate Evaluation

Operant drug discrimination under protocols compliant with FDA and EMA abuse liability guidance requires training with the pure (S)-(-)-nicotine enantiomer because only (S)-(-)-nicotine produces the full, stereoselective interoceptive stimulus complex [1]. The ED50 values for the nicotine discriminative cue (0.47 mg/kg s.c. in primates, 0.32–1.7 mg/kg i.p. in rodents) [2] define the dose-response window for evaluating candidate smoking cessation aids (varenicline, cytisine, bupropion). Minor alkaloids nornicotine, anabasine, and anatabine produce only partial substitution, and anatabine has been shown to blunt the nicotine discriminative stimulus [3]. Regulatory submissions lacking (S)-(-)-nicotine drug discrimination data risk rejection because the full abuse-related stimulus is not recapitulated by racemic mixtures or alternative alkaloids. This application uses the in vivo differentiation evidence from Evidence_Item 4.

Forensic and Regulatory Analytical Reference Standard for Enantiomeric Purity Verification in Tobacco Products and E-Liquids

FDA and other regulatory bodies require validated analytical methods for distinguishing tobacco-derived nicotine from synthetic nicotine in marketed products. The certified reference material must be chirally pure (S)-(-)-nicotine, documented to >99% enantiomeric excess [1], to serve as the quantitative calibrant for chiral HPLC, chiral SFC, or 1H NMR methods developed to detect fraudulent claims of synthetic versus tobacco-derived nicotine origin [2][3]. Analytical methods using chiral SFC achieve baseline separation in <7 minutes with detection limits of approximately 5 μg/mL, enabling detection of (R)-(+)-nicotine contamination at 1 part in 100 [2]. Only procuring (S)-(-)-nicotine reference material with a chiral Certificate of Analysis documenting enantiomeric purity above 99% meets the traceability requirements necessary for forensic defensibility under Daubert and Frye evidentiary standards. This application uses the enantiomeric purity evidence from Evidence_Item 5.

Quote Request

Request a Quote for (S)-(-)-Nicotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.